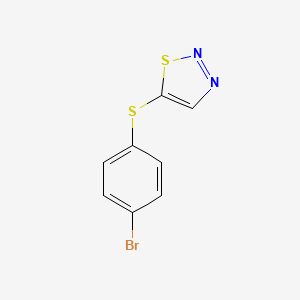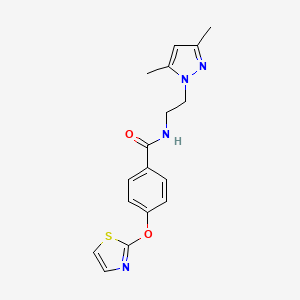
4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is a compound with the CAS Number: 1593002-54-0 . It has a molecular weight of 205.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrimidines has been extensively studied . Various methods have been developed, including the Suzuki–Miyaura coupling , and the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI Code for “4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is 1S/C9H7N3O3/c10-7-6 (9 (13)14)3-11-8 (12-7)5-1-2-15-4-5/h1-4H, (H,13,14) (H2,10,11,12) .
Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Physical And Chemical Properties Analysis
The compound “4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 205.17 .
Aplicaciones Científicas De Investigación
Synthesis of High-Nuclearity Heterometallic Complexes
Compounds similar to 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid have been used in the synthesis of high-nuclearity heterometallic complexes, such as a single-molecule magnet, Mn 11 Gd 2 based complex .
Antiviral Therapeutics
Five-membered heteroaryl amines, which are structurally related to the compound , have shown antiviral activity against viruses like the Newcastle disease virus, suggesting potential antiviral applications for 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid as well .
Anti-inflammatory Activity
Related compounds have been synthesized and studied for their anti-inflammatory activity, indicating that 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid could also be explored for its potential anti-inflammatory properties .
Antibacterial Agents
Recent advances in the synthesis of novel furan derivatives have highlighted their antibacterial activity. By extension, 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid may serve as a scaffold for designing new antibacterial agents .
Diverse Biological Potential
The pyrimidine ring and its fused derivatives, including those similar to 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid, have been noted for their diverse biological potential, which could include applications in medicinal chemistry and drug design .
6. Manufacture and Uses of Furan Platform Chemicals Furan derivatives are key in the manufacture and uses of furan platform chemicals (FPCs), which are derived from biomass. This suggests that 4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid could play a role in the development of sustainable chemical processes .
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-7-6(9(13)14)3-11-8(12-7)5-1-2-15-4-5/h1-4H,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBLRGRUICSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=C(C(=N2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(furan-3-yl)pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)


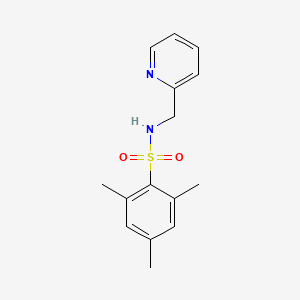
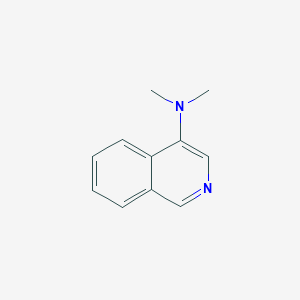

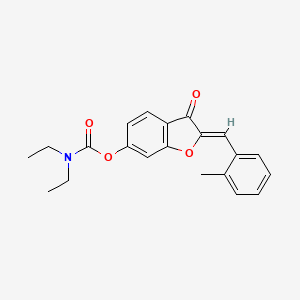
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)
